(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid
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Overview
Description
Bicyclo[221]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- is a complex organic compound with a unique bicyclic structure This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- typically involves multiple steps. One common method starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the rapid synthesis of bicyclo[2.2.1]heptane derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes, which are optimized for yield and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of high-quality bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl-.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted products with different functional groups.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, it has been identified as a CXCR2 selective antagonist, exhibiting good antagonistic activity and selectivity . This interaction with CXCR2 receptors is crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Isobornyl acetate: A stereoisomer with similar chemical properties.
Bornyl acetate: Another stereoisomer with comparable applications.
Uniqueness
Bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- is unique due to its specific functional groups and the stability conferred by its bicyclic structure. This uniqueness makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
790648-13-4 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-(2-hydroxy-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C12H20O3/c1-10(2)8-4-5-11(10,3)12(15,6-8)7-9(13)14/h8,15H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
HBWSRVTVYLQCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(CC(=O)O)O)C)C |
Origin of Product |
United States |
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